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molecular formula C12H14O2 B8687638 4-(2-Phenylethyl)oxolan-2-one CAS No. 111748-85-7

4-(2-Phenylethyl)oxolan-2-one

Cat. No. B8687638
M. Wt: 190.24 g/mol
InChI Key: DQXHHSPCCIUBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087626B2

Procedure details

A mixture of 3-benzyloxymethyl-5-phenyl-pent-2-enoic acid methyl ester, (3.2 g, 13.5 mmol), 10 wt. % palladium on activated carbon (3.2 g), and acetic acid (40 mL) is placed in a Parr® Shaker under hydrogen (45 PSI) and shaken 4 h. The mixture is filtered through a pad of Celite® and concentrated in vacuo. The residue is dissolved in toluene (30 mL), treated with p-tolunesulfonic acid (0.1 g), refluxed for 2 h and concentrated in vacuo. The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes then 50% ethyl acetate/hexanes) to yield the title compound 1.2 g (62%) as a colorless liquid.
Name
3-benzyloxymethyl-5-phenyl-pent-2-enoic acid methyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:23])[CH:4]=[C:5]([CH2:14][O:15]CC1C=CC=CC=1)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>[Pd].C(O)(=O)C>[CH2:6]([CH:5]1[CH2:14][O:15][C:3](=[O:23])[CH2:4]1)[CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
3-benzyloxymethyl-5-phenyl-pent-2-enoic acid methyl ester
Quantity
3.2 g
Type
reactant
Smiles
COC(C=C(CCC1=CC=CC=C1)COCC1=CC=CC=C1)=O
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
shaken 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in toluene (30 mL)
ADDITION
Type
ADDITION
Details
treated with p-tolunesulfonic acid (0.1 g)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on SiO2 (10% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1CC(OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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